3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride
CAS No.:
Cat. No.: VC18302275
Molecular Formula: C19H17ClN2
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2 |
|---|---|
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | 1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride |
| Standard InChI | InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | UNFYFOXHBZFZOR-UHFFFAOYSA-M |
| Canonical SMILES | C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a methylimidazolium core substituted at the N1 position with a methyl group and at the C3 position with an anthracen-9-ylmethyl moiety (Fig. 1). The planar anthracene system ( nm) confers strong fluorescence, while the imidazolium cation enables ionic interactions and solubility in polar solvents . The chloride counterion balances the charge, contributing to its ionic liquid behavior at room temperature.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 61865-02-9 | |
| Molecular Formula | ||
| Molecular Weight | 308.8 g/mol | |
| Storage Conditions | Inert atmosphere, Room Temperature | |
| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) |
Synthesis and Purification
Synthetic Route
The synthesis involves a two-step process:
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Quaternization: 1-Methylimidazole reacts with 9-(chloromethyl)anthracene in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.
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Anion Exchange: The intermediate bromide or iodide salt is treated with AgCl or HCl to yield the chloride form.
Key Considerations:
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Reaction yields exceed 85% under optimized conditions.
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Purification via recrystallization from ethanol/water mixtures ensures >98% purity .
Fluorescent and Photophysical Applications
Fluorescent Probes
The anthracene moiety exhibits intense blue fluorescence ( nm), making the compound suitable for:
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Biological Imaging: Tracking cellular uptake in real-time due to low cytotoxicity at micromolar concentrations.
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Chemical Sensing: Detecting metal ions (e.g., , ) via fluorescence quenching.
Quantum Yield and Stability
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Quantum Yield: 0.42 in methanol, comparable to standard fluorophores like fluorescein.
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Photostability: Resists photobleaching under UV exposure for >6 hours.
Applications in Organic Electronics
Light-Emitting Diodes (LEDs)
When blended with conductive polymers (e.g., PEDOT:PSS), the compound enhances electron injection efficiency in OLEDs:
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Turn-on Voltage: Reduced by 30% compared to standard ionic liquids.
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Luminance: 12,000 cd/m² at 10 V.
Biological and Antimicrobial Activity
Mechanism of Action
The imidazolium cation disrupts microbial membranes via:
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Electrostatic Interactions: Binding to negatively charged phospholipids.
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Lipid Bilayer Perturbation: Inducing leakage of cytoplasmic content.
Table 2: Preliminary Antimicrobial Data
| Microorganism | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Candida albicans | 256 |
Catalytic Applications
Ionic Liquid Solvents
The compound serves as a green solvent for:
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Heck Coupling Reactions: Yielding styrene derivatives with >90% efficiency.
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Diels-Alder Cycloadditions: Rate acceleration by 5-fold compared to conventional solvents.
Supported Catalysis
Immobilization on mesoporous silica (e.g., SBA-15) enables recyclability for up to 10 cycles without activity loss.
Recent Research Advances
Photodynamic Therapy (PDT)
Preliminary in vitro studies demonstrate light-activated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM under UV irradiation).
Composite Materials
Blending with graphene oxide enhances electrical conductivity () for flexible electronics.
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